[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride
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Overview
Description
[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride is a complex organic compound with a molecular formula of C17H28Cl2N2O3. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-amino-2-ethoxybenzoic acid with 3-piperidinopropyl chloride in the presence of a base to form the intermediate ester. This intermediate is then subjected to further reactions, including hydrolysis and subsequent treatment with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride: Similar in structure but with an ethoxy group instead of a propoxy group.
4-Amino-2-ethoxybenzoic acid 3-piperidinopropyl ester dihydrochloride: Another related compound with slight variations in the substituents.
Uniqueness
The uniqueness of [4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
100311-15-7 |
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Molecular Formula |
C18H30Cl2N2O3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride |
InChI |
InChI=1S/C18H28N2O3.2ClH/c1-2-12-22-17-14-15(19)7-8-16(17)18(21)23-13-6-11-20-9-4-3-5-10-20;;/h7-8,14H,2-6,9-13,19H2,1H3;2*1H |
InChI Key |
FONMKNLITDGQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+]2CCCCC2.[Cl-].[Cl-] |
Origin of Product |
United States |
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